molecular formula C32H26N4O5S2 B2971568 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide CAS No. 476210-68-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide

Cat. No.: B2971568
CAS No.: 476210-68-1
M. Wt: 610.7
InChI Key: PJECJTMDPNKJSR-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Mechanism of Action

Target of Action

Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity , suggesting that the compound might target bacterial cells.

Mode of Action

It’s suggested that similar compounds exhibit antibacterial activity by interacting with bacterial cells . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

Based on the antibacterial activity of similar compounds , it can be inferred that the compound might interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that the compound might lead to the death or inhibition of growth of bacteria at the molecular and cellular levels.

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide involves multiple stepsThe final steps involve the coupling of the benzothiazole derivatives with phenoxybenzamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has several scientific research applications:

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O5S2/c1-3-39-23-13-15-25-27(17-23)42-31(33-25)35-29(37)19-5-9-21(10-6-19)41-22-11-7-20(8-12-22)30(38)36-32-34-26-16-14-24(40-4-2)18-28(26)43-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJECJTMDPNKJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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